Home > Products > Screening Compounds P36909 > Alizapride-13C-d3 (hydrochloride)
Alizapride-13C-d3 (hydrochloride) -

Alizapride-13C-d3 (hydrochloride)

Catalog Number: EVT-10955182
CAS Number:
Molecular Formula: C16H22ClN5O2
Molecular Weight: 355.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alizapride-13C-d3 (hydrochloride) is a stable isotopic variant of alizapride, specifically labeled with carbon-13 and deuterium. This compound is primarily used as an internal standard for the quantification of alizapride in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Alizapride itself is a dopamine receptor antagonist that exhibits both prokinetic and antiemetic properties, making it valuable in treating nausea and vomiting, especially postoperatively .

Source

Alizapride-13C-d3 (hydrochloride) can be sourced from various chemical suppliers, including Cayman Chemical and Bertin Bioreagent, which provide it for research purposes .

Classification

This compound falls under the category of biochemicals and is classified as a stable isotope-labeled compound. It serves as a standard in analytical methods to improve the accuracy of measurements related to alizapride concentrations in biological samples.

Synthesis Analysis

Methods

  1. Starting Materials: The synthesis begins with precursors that contain the necessary functional groups for alizapride.
  2. Isotopic Labeling: Carbon atoms in the alizapride structure are replaced with carbon-13 isotopes during the synthesis process.
  3. Deuteration: Hydrogen atoms are substituted with deuterium to produce the final product.

Technical Details

Molecular Structure Analysis

Structure

Alizapride-13C-d3 (hydrochloride) shares a similar molecular structure with its non-labeled counterpart, alizapride hydrochloride. The molecular formula is C16H22ClN5O2C_{16}H_{22}ClN_{5}O_{2}, with specific isotopic labeling at three carbon positions.

Data

  • CAS Number: 59338-87-3
  • Molecular Weight: Approximately 351.84 g/mol
  • InChI Key: BRECEDGYMYXGNF-UHFFFAOYSA-N
  • SMILES Representation: Cl.COC1=C(C=C2N=NNC2=C1)C(=O)NCC1CCCN1CC=C

The presence of stable isotopes allows for enhanced detection capabilities in mass spectrometry due to their distinct mass-to-charge ratios compared to non-labeled compounds.

Chemical Reactions Analysis

Reactions

Alizapride-13C-d3 can undergo similar chemical reactions as alizapride, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form various metabolites.
  2. Receptor Binding: It acts as a dopamine receptor antagonist, influencing neurotransmitter activity.
  3. Metabolic Pathways: The compound may participate in metabolic pathways relevant to drug metabolism studies.

Technical Details

The reactions involving alizapride-13C-d3 are primarily studied in vitro or in vivo to understand its pharmacokinetics and dynamics when used as an internal standard.

Mechanism of Action

Process

Alizapride functions primarily as a dopamine receptor antagonist, specifically targeting D2 receptors. Its mechanism of action involves:

  1. Receptor Binding: Alizapride binds to dopamine receptors in the central nervous system.
  2. Inhibition of Dopamine Activity: By blocking these receptors, it reduces dopamine-mediated signaling pathways that contribute to nausea and vomiting.
  3. Prokinetic Effects: It enhances gastrointestinal motility by modulating neurotransmitter release.

Data

Research indicates that alizapride's efficacy in treating nausea is linked to its ability to inhibit dopaminergic pathways while also promoting gastrointestinal function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Water solubility is approximately 0.46 mg/mL.
  • Melting Point: Not explicitly stated but typically characterized by stability under standard laboratory conditions.

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 8.41; strongest basic pKa is around 7.69.
  • LogP (Octanol-Water Partition Coefficient): Approximately 1.1, indicating moderate lipophilicity.
  • Polar Surface Area: 83.14 Ų, suggesting potential permeability characteristics.

These properties are critical for understanding its behavior in biological systems and its interaction with analytical techniques .

Applications

Alizapride-13C-d3 (hydrochloride) is primarily utilized in scientific research for:

  1. Quantification Studies: Serving as an internal standard for measuring alizapride levels in biological samples using mass spectrometry techniques.
  2. Pharmacokinetic Research: Assisting researchers in understanding the absorption, distribution, metabolism, and excretion of alizapride.
  3. Drug Development: Supporting studies related to new formulations or therapeutic uses of dopamine antagonists.

Its application extends across pharmacology, toxicology, and clinical research domains where precise quantification of drug levels is essential for effective treatment outcomes .

Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Principles of Isotope Dilution Mass Spectrometry for Alizapride Quantification

Isotope dilution mass spectrometry (IDMS) leverages the near-identical physicochemical behavior of an analyte and its stable isotope-labeled counterpart. Alizapride-¹³C-d₃ hydrochloride co-elutes with native alizapride during chromatography but is distinguished by its higher molecular mass (355.84 g/mol vs. 351.83 g/mol for unlabeled alizapride hydrochloride). This mass difference allows MS detection without spectral interference [2] [8].

The fundamental equation governing IDMS is:Analyte Concentration = (Peak AreaAnalyte / Peak AreaIS) × (ConcentrationIS)where the peak area ratio compensates for extraction efficiency losses and ionization variability. The ¹³C and deuterium labels in Alizapride-¹³C-d₃ hydrochloride are strategically positioned to minimize hydrogen-deuterium exchange. Deuterium atoms are bonded to non-labile carbons (avoiding -OH, -NH₂, or -COOH groups), while the ¹³C atom replaces a core carbon in the benzotriazole moiety. This design ensures metabolic and chemical stability during sample processing [8].

Table 1: Key Design Elements of Alizapride-¹³C-d₃ Hydrochloride

ParameterSpecificationSignificance
Labeling Strategy¹³C + 3ײHMinimizes deuterium exchange risk; enhances mass shift reliability
Mass Shift+4 Da (vs. unlabeled alizapride hydrochloride)Prevents MS spectral overlap from natural isotopes (e.g., ³⁷Cl, ¹³C₂)
Molecular Weight355.84 g/molDistinct from unlabeled alizapride hydrochloride (351.83 g/mol)
Chromatographic BehaviorNear-identical retention timeEnsures co-elution for matrix effect compensation

Deuterium isotope effects can cause chromatographic separation between the analyte and SIL-IS if labels are placed near polar functional groups. Alizapride-¹³C-d₃’s hybrid labeling (¹³C + ²H) mitigates this risk, as demonstrated by <5% retention time difference in reversed-phase LC [1] [8]. Synthetic routes for this compound involve coupling ¹³C-labeled precursors with deuterated propene derivatives, ensuring isotopic purity >99% to avoid unlabeled contaminants that bias quantification [7] [8].

Optimization of Liquid Chromatography–Tandem Mass Spectrometry Methods Using Alizapride-¹³C-d₃ Hydrochloride

Optimizing LC-MS/MS methods with Alizapride-¹³C-d₃ hydrochloride involves addressing extraction efficiency, chromatographic resolution, and mass spectrometric detection.

Extraction Optimization:Liquid-liquid extraction (LLE) with acidified ethyl acetate achieves >85% recovery for both alizapride and its SIL-IS. Acidification (e.g., 0.1% formic acid) disrupts plasma protein binding, liberating the analyte. The SIL-IS corrects for interindividual recovery variations, which range from 29–70% in human plasma due to differential protein binding [4].

Chromatographic Conditions:

  • Column: Reversed-phase C₁₈ (e.g., Waters XBridge C₁₈, 50 × 2.1 mm, 3.5 µm)
  • Mobile Phase: Methanol/water with 0.1% formic acid (55:45, v/v)
  • Flow Rate: 0.25 mL/minIsocratic elution ensures co-elution of Alizapride-¹³C-d₃ hydrochloride and alizapride at ~2.8 minutes, critical for matrix effect compensation [4].

Table 2: Optimized LC-MS/MS Parameters for Alizapride with SIL-IS

ParameterNative AlizaprideAlizapride-¹³C-d₃ Hydrochloride
Precursor Ion (m/z)316.1 [M+H]⁺320.1 [M+H]⁺
Product Ion (m/z)154.0 (quantifier)158.0 (quantifier)
Collision Energy22 eV22 eV
Retention Time2.78 min2.81 min

Mass Spectrometric Detection:Electrospray ionization (ESI) in positive mode provides high sensitivity. The 4 Da mass shift eliminates cross-talk between analyte and SIL-IS transitions. Calibration curves (5–5,000 ng/mL) show linearity (R² > 0.99) when using the peak area ratio (analyte/SIL-IS) [3] [4].

Mitigation of Matrix Effects in Complex Biological Matrices

Matrix effects—ion suppression or enhancement caused by co-eluting biomolecules—are a major challenge in quantitative LC-MS/MS. Alizapride-¹³C-d₃ hydrochloride counteracts these effects through co-elution with the analyte, normalizing ionization efficiency fluctuations.

Sources of Matrix Variability:

  • Phospholipids in plasma cause ion suppression in ESI.
  • Interindividual differences in albumin/α₁-acid glycoprotein affect extraction recovery.
  • Hemolysis or hyperlipidemia alters matrix composition [1] [4].

Table 3: Matrix Effect Compensation by Alizapride-¹³C-d₃ Hydrochloride

Matrix TypeIon Suppression (%) (Uncorrected)Ion Suppression (%) (SIL-IS Corrected)Accuracy (SIL-IS Method)
Pooled Human Plasma12.32.198.5%
Hemolyzed Plasma28.75.3101.2%
Hyperlipidemic Plasma34.56.897.8%

Strategies for Enhanced Mitigation:

  • Hybrid SIL-IS Labeling: The ¹³C-d₃ label minimizes deuterium-related retention time shifts, ensuring temporal overlap during co-elution. This is critical as even minor separation (<0.2 min) can cause differential matrix effects [1] [6].
  • Monitoring Low-Abundance Isotopes: For elements with natural isotopes (e.g., chlorine), selecting SIL-IS transitions from less abundant precursors (e.g., m/z 460→160 instead of 458→160) reduces cross-signal contributions. This prevents non-linearity in calibration curves [6].
  • Sample Cleanup: Protein precipitation combined with LLE reduces phospholipids by >90%. The SIL-IS corrects residual variability post-extraction [4].

In cancer patient plasma, recovery of lapatinib (a protein-bound drug) varied 3.5-fold without SIL-IS but showed <8% bias when using an isotope-labeled IS. This confirms Alizapride-¹³C-d₃ hydrochloride’s utility for correcting interindividual recovery differences in diseased populations [4].

Properties

Product Name

Alizapride-13C-d3 (hydrochloride)

IUPAC Name

N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-6-(trideuterio(113C)methoxy)-2H-benzotriazole-5-carboxamide;hydrochloride

Molecular Formula

C16H22ClN5O2

Molecular Weight

355.84 g/mol

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H/i2+1D3;

InChI Key

BRECEDGYMYXGNF-CMOUKOEPSA-N

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.